molecular formula C14H17NO3 B11208387 Ethyl 5-hydroxy-1,2,6-trimethylindole-3-carboxylate

Ethyl 5-hydroxy-1,2,6-trimethylindole-3-carboxylate

Cat. No.: B11208387
M. Wt: 247.29 g/mol
InChI Key: XYYQSFYSCZYQLJ-UHFFFAOYSA-N
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Description

Ethyl 5-hydroxy-1,2,6-trimethylindole-3-carboxylate is a substituted indole derivative characterized by a hydroxy group at position 5, methyl groups at positions 1, 2, and 6, and an ethyl carboxylate moiety at position 2. This compound belongs to the class of indole alkaloids, which are widely studied for their pharmacological and material science applications. Its synthesis typically involves the Nenitzescu indole synthesis, a classical method for generating 5-hydroxyindole derivatives through the reaction of benzoquinone with β-aminocrotonic esters under optimized solvent conditions (e.g., acetic acid/ethyl acetate) .

Properties

Molecular Formula

C14H17NO3

Molecular Weight

247.29 g/mol

IUPAC Name

ethyl 5-hydroxy-1,2,6-trimethylindole-3-carboxylate

InChI

InChI=1S/C14H17NO3/c1-5-18-14(17)13-9(3)15(4)11-6-8(2)12(16)7-10(11)13/h6-7,16H,5H2,1-4H3

InChI Key

XYYQSFYSCZYQLJ-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=C(N(C2=C1C=C(C(=C2)C)O)C)C

Origin of Product

United States

Chemical Reactions Analysis

Ethyl 5-hydroxy-1,2,6-trimethyl-1H-indole-3-carboxylate undergoes various chemical reactions, including:

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and electrophiles for substitution reactions. Major products formed from these reactions include quinone derivatives, hydroxy derivatives, and substituted indoles .

Mechanism of Action

Comparison with Similar Compounds

Table 1: Structural Comparison of Selected Indole Derivatives

Compound Name Substituents (Position) Molecular Formula Molecular Weight Key Functional Groups
This compound 1-Me, 2-Me, 6-Me, 5-OH, 3-COOEt C₁₅H₁₇NO₃ 263.30 Hydroxy, carboxylate, methyl
Ethyl 5-hydroxy-1,2-dimethylindole-3-carboxylate (Dimecarbine) 1-Me, 2-Me, 5-OH, 3-COOEt C₁₄H₁₅NO₃ 249.27 Hydroxy, carboxylate, methyl
Ethyl 5-methoxyindole-2-carboxylate 5-OMe, 2-COOEt C₁₂H₁₃NO₃ 219.24 Methoxy, carboxylate
Methyl 2-(2,3-difluorobenzyl)-5-hydroxy-1,6,6-trimethyl-3-oxo-1,2,3,6-tetrahydropyridazine-4-carboxylate 2-(2,3-F₂-benzyl), 5-OH, 1-Me, 6-Me, 3-oxo C₁₈H₂₀F₂N₂O₄ 366.36 Hydroxy, oxo, difluorobenzyl

Key Observations:

Hydroxy vs. Methoxy Groups : Ethyl 5-methoxyindole-2-carboxylate lacks the hydrogen-bonding capability of the 5-hydroxy group, which could reduce intermolecular interactions in crystal packing or receptor binding .

Heterocyclic Core Variation : The pyridazine derivative (Table 1, row 4) replaces the indole ring with a tetrahydropyridazine system, introducing an oxo group and difluorobenzyl substituent. This structural divergence likely shifts biological targets due to altered electronic properties and steric bulk .

Hydrogen Bonding and Crystallography

The 5-hydroxy group in the target compound participates in hydrogen-bonding networks, as observed in related indole derivatives. Graph set analysis (e.g., Etter’s formalism) could classify these interactions, influencing crystal packing and stability .

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